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Compound of Interest

Compound Name: 1,4-Pentanediol

Cat. No.: B150768 Get Quote

Spectroscopic Analysis of 1,4-Pentanediol: A
Technical Guide
This guide provides an in-depth analysis of 1,4-Pentanediol using fundamental spectroscopic

techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug

development who utilize these methods for molecular characterization and structural

elucidation.

Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from the spectroscopic analysis

of 1,4-Pentanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1,4-Pentanediol in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.70 Broad s 2H - OH

3.78 m 1H - H-4

3.59 m 2H - H-1

1.62 m 2H - H-2

1.51 m 2H - H-3

1.17 d 3H 6.2 H-5

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Pentanediol in CDCl₃

Chemical Shift (δ) ppm Assignment

67.5 C-4

62.5 C-1

36.0 C-3

28.9 C-2

23.3 C-5

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 1,4-Pentanediol (Liquid Film)
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3500-3200 Strong, Broad O-H Stretching (H-bonded)

2950-2850 Strong C-H Stretching (Alkane)

1465 Medium -CH₂- Bending

1375 Medium -CH₃ Bending

1300-1000 Strong C-O Stretching

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1,4-Pentanediol (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

104 Low [M]⁺ (Molecular Ion)

89 Low [M - CH₃]⁺

71 High [M - CH₃ - H₂O]⁺

45 Very High [CH₃CHOH]⁺

42 High [C₃H₆]⁺

41 High [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 1,4-Pentanediol is accurately weighed and dissolved in about

0.7 mL of deuterated chloroform (CDCl₃).
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The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Pulse Program: A standard single-pulse experiment is utilized.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Spectral width: 10-12 ppm

Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting

spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual

solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).

Pulse Program: A standard proton-decoupled ¹³C experiment is performed.

Acquisition Parameters:

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

Processing: The FID is processed with an exponential line broadening of 1-2 Hz. Chemical

shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation:

A small drop of neat 1,4-Pentanediol is placed directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

FTIR-ATR Analysis:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is first collected.

The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation:

A dilute solution of 1,4-Pentanediol is prepared by dissolving a small amount of the sample

in a volatile organic solvent such as methanol or dichloromethane.

The final concentration is typically in the range of 10-100 µg/mL.

Electron Ionization (EI) Mass Spectrometry:

Instrument: A mass spectrometer with an electron ionization source, often coupled with a

Gas Chromatography (GC) system for sample introduction.

GC-MS Parameters (if applicable):

Injector Temperature: 250 °C.
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Oven Program: A temperature ramp from a low starting temperature (e.g., 60 °C) to a

higher final temperature (e.g., 250 °C) is used to ensure volatilization and separation from

any impurities.

MS Parameters:

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 200-250 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions. The fragmentation pattern is compared with known

fragmentation pathways for alcohols.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of a compound like 1,4-Pentanediol.
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Caption: Workflow for Spectroscopic Analysis of 1,4-Pentanediol.

Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive

spectroscopic profile of 1,4-Pentanediol. The ¹H and ¹³C NMR spectra confirm the carbon

skeleton and the connectivity of the protons. The IR spectrum identifies the key functional
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groups, namely the hydroxyl and alkyl C-H bonds. Finally, the mass spectrum provides the

molecular weight and characteristic fragmentation patterns that are consistent with the

structure of 1,4-Pentanediol. This integrated analytical approach is fundamental for the

unambiguous structural confirmation of small molecules in various scientific and industrial

applications.

To cite this document: BenchChem. [spectroscopic data analysis of 1,4-Pentanediol (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150768#spectroscopic-data-analysis-of-1-4-
pentanediol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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